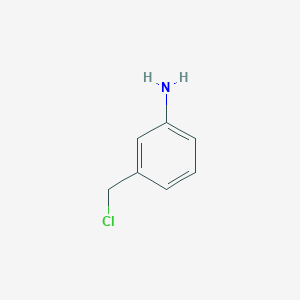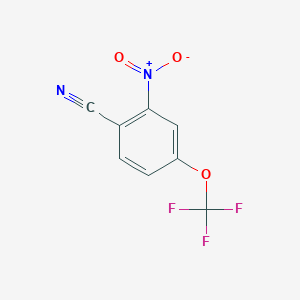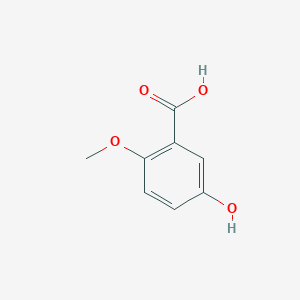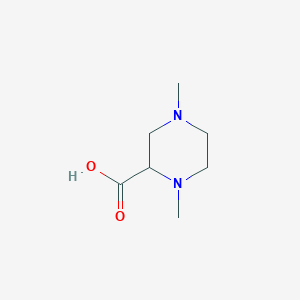![molecular formula C16H12O4 B1612208 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid CAS No. 79669-76-4](/img/structure/B1612208.png)
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid
Vue d'ensemble
Description
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid is a chemical compound with the molecular formula C16H12O4 It is known for its unique structure, which includes a dibenzo[b,e]oxepin core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid typically involves the following steps:
Formation of the Dibenzo[b,e]oxepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,e]oxepin structure.
Oxidation: The dibenzo[b,e]oxepin core is then oxidized to introduce the oxo group at the 11th position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Various substitution reactions can occur, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
Oxidation Products: Further oxidized derivatives of the compound.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Inhibition of Enzymes: Such as cyclooxygenase, which plays a role in inflammation.
Modulation of Receptor Activity: Interacting with receptors involved in pain and inflammation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid: Another compound with a similar structure but different substitution pattern.
Isoxepac: A related compound with similar pharmacological properties.
Uniqueness
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(11-oxo-6H-benzo[c][1]benzoxepin-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)8-10-5-6-11-9-20-14-4-2-1-3-12(14)16(19)13(11)7-10/h1-7H,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOZLTVSQSXUTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CC(=O)O)C(=O)C3=CC=CC=C3O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611118 | |
| Record name | (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79669-76-4 | |
| Record name | (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1612126.png)
![Imidazo[1,2-A]pyrimidine-7-carbaldehyde](/img/structure/B1612128.png)






![N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B1612138.png)





